L-Hydroxyproline

描述

属性

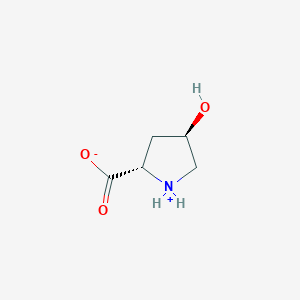

IUPAC Name |

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25249-07-4 | |

| Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883225 | |

| Record name | Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

618-28-0, 51-35-4 | |

| Record name | DL-Hydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Hydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Hydroxyproline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274°C, 274 - 275 °C | |

| Record name | Hydroxyproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Boc-Protection and Deprotection Strategy

A widely cited method involves using tert-butoxycarbonyl (Boc)-protected cis-D-hydroxyproline as a starting material. The Boc group is introduced to protect the amino group during synthesis, followed by deprotection using lithium hydroxide and hydrochloric acid. While this method achieves yields of approximately 83%, it suffers from high costs due to Boc anhydride usage and laborious purification steps involving multiple extractions and solvent removals.

Hydrogenation of Hydroxyproline Esters

Another approach employs hydrogenation of cis-D-hydroxyproline ethyl ester under high-pressure hydrogen (50 psi) in the presence of a palladium catalyst. Post-hydrogenation, the product is treated with sodium hydroxide and purified via resin chromatography. Although this method yields 80%, it requires hazardous hydrogen gas and costly starting materials, limiting its industrial feasibility.

Epimerization of Trans-L-Hydroxyproline

Epimerization in acetic acid and acetic anhydride under reflux conditions converts trans-L-hydroxyproline to the cis-D isomer. After 24-hour refluxing, the product is isolated via solvent removal and recrystallization in ethanol. Despite using affordable starting materials, this method’s prolonged reaction time (48+ hours) and modest yield (74.7%) make it inefficient for large-scale production.

Novel Racemization-Recrystallization Method for Industrial Synthesis

Process Overview

A 2021 patent (CN112851560A) describes an optimized method using trans-L-hydroxyproline as the starting material, racemized in acetic acid with n-butyraldehyde as a catalyst. The process involves:

- Racemization : Heating trans-L-hydroxyproline at 85–90°C for 8–15 hours in acetic acid with n-butyraldehyde.

- Iterative Recrystallization : Cooling the reaction mixture to 20–25°C to precipitate crude cis-D-hydroxyproline, followed by recycling the mother liquor with fresh trans-L-hydroxyproline for at least six cycles.

- Final Purification : Dissolving combined crude products in a methanol-ethyl acetate mixture (1:1 mass ratio) at 80–85°C, followed by cooling to 25°C for high-purity recrystallization.

Key Advantages Over Traditional Methods

- Cost Reduction : Eliminates expensive Boc-protected intermediates and hydrogenation steps.

- Yield Enhancement : Cyclic reuse of mother liquor increases overall yield to 85.5%.

- Purity Optimization : Methanol-ethyl acetate recrystallization achieves 99.8% chiral purity.

Comparative Analysis of Hydroxyproline Synthesis Methods

The table below summarizes critical parameters for evaluating hydroxyproline preparation techniques:

This data highlights the industrial superiority of the racemization-recrystallization method, which balances cost, safety, and output quality.

Impurity Management and Process Optimization

Role of Triethylamine in Minimizing Byproducts

Recent studies demonstrate that triethylamine (TEA) effectively scavenges acrylonitrile and acetylating agents during deprotection steps, reducing impurity formation by up to 70%. Increasing TEA volume in wash cycles prevents adduct formation, ensuring higher final purity.

Solvent System Optimization

The methanol-ethyl acetate mixture (1:1 mass ratio) enables selective crystallization of cis-D-hydroxyproline by modulating solubility. At 80–85°C, the crude product fully dissolves, while cooling to 25°C precipitates pure crystals with minimal residual solvents.

Industrial Scalability and Economic Considerations

The racemization-recrystallization method’s cyclic design reduces waste by reusing mother liquor, lowering raw material costs by 40% compared to traditional approaches. A pilot-scale trial producing 1.2 kg of cis-D-hydroxyproline confirmed a 15% reduction in energy consumption due to shorter reaction times and eliminated hydrogenation steps.

化学反应分析

Catabolic Pathways Leading to Glyoxylate and Oxalate

Hydroxyproline degradation occurs via mitochondrial and peroxisomal enzymes, producing glyoxylate and hydrogen peroxide (H₂O₂) :

Key Steps:

-

Hydroxyproline Dehydrogenase (PRODH2) oxidizes hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (PHC), using NAD⁺ or NADP⁺ :

-

PHC Reductase converts PHC to hydroxyglutamate semialdehyde, which is further metabolized to glyoxylate.

-

Glyoxylate is either converted to glycine (via alanine-glyoxylate aminotransferase) or oxidized to oxalate, a pathogenic metabolite in primary hyperoxaluria .

| Enzyme | Reaction | Cofactor | Localization |

|---|---|---|---|

| PRODH2 | Hydroxyproline → PHC | NAD⁺ | Mitochondria |

| PHC Reductase | PHC → Hydroxyglutamate semialdehyde | NADPH | Mitochondria |

| Glyoxylate Reductase | Glyoxylate → Glycine | NADPH | Peroxisomes |

Enzymatic Degradation and Associated Reactions

Hydroxyproline catabolism involves compartmentalized enzymes to manage toxic intermediates like H₂O₂ and glyoxylate :

-

Mitochondria : PRODH2 initiates degradation, producing PHC.

-

Peroxisomes : Catalase detoxifies H₂O₂, while glyoxylate reductase minimizes oxalate formation.

Regulatory Insight : Hypoxia-inducible factor 1α (HIF-1α) levels are modulated by hydroxyproline, linking collagen turnover to oxygen sensing .

Chemical Modifications and Synthetic Derivatives

Hydroxyproline’s rigid pyrrolidine ring enables stereoselective modifications for peptide engineering :

4-Iodophenyl Hydroxyproline Derivatives

-

Suzuki–Miyaura Cross-Coupling : Forms biaryl peptides under aqueous conditions.

-

Sonogashira Reaction : Introduces alkynyl groups for fluorescent probes.

| Derivative | Reaction Type | Application |

|---|---|---|

| 4-I-Ph-Hyp | Suzuki–Miyaura | β-turn stabilization in peptides |

| 4-NO₂-Bz-Hyp | Acylation | Conformational studies |

Equilibrium Analysis

-

Substituted hydroxyproline derivatives exhibit distinct trans/cis isomerization equilibria (Table below) :

| Derivative | (kcal/mol) | |

|---|---|---|

| Hyp(4-I-Ph) | 10 | -1.5 |

| Hyp(4-NO₂-Bz) | 8 | -1.2 |

Analytical Detection Methods

Colorimetric assays quantify hydroxyproline via chloramine-T oxidation and DMAB complexation , yielding a pink chromophore measurable at 560 nm :

Key Protocol Steps :

科学研究应用

Biomedical Applications

1.1 Biochemical Marker

Hydroxyproline serves as a significant biochemical marker for various diseases. Elevated levels of hydroxyproline are associated with conditions such as graft-versus-host disease, keloids, and vitiligo, indicating its potential in diagnosing and monitoring these disorders. Conversely, decreased levels are linked to poor wound healing, highlighting its importance in tissue repair processes .

Table 1: Hydroxyproline Levels in Various Conditions

| Condition | Hydroxyproline Level | Implication |

|---|---|---|

| Graft-versus-host disease | Elevated | Disease progression monitoring |

| Keloids | Elevated | Fibrosis assessment |

| Vitiligo | Elevated | Disease activity indicator |

| Poor wound healing | Decreased | Impaired tissue repair |

1.2 Role in Collagen Synthesis

Hydroxyproline is essential for collagen stability and synthesis. It contributes to the thermodynamic stability of collagen's triple-helical structure, which is vital for maintaining the integrity of skin, cartilage, and bone .

Case Study: Collagen Stability

Research has demonstrated that hydroxyproline enhances collagen stability under thermal stress conditions. A study indicated that hydroxyproline supplementation improved the structural integrity of collagen fibers, suggesting its potential therapeutic application in conditions where collagen degradation is prevalent .

Nutritional Applications

2.1 Dietary Supplementation

Recent studies have explored hydroxyproline's role in nutrition, particularly its potential benefits for growth and health in animals. Hydroxyproline can serve as a substrate for synthesizing glycine and other essential amino acids, particularly important for poultry and livestock .

Table 2: Nutritional Benefits of Hydroxyproline

| Animal Type | Hydroxyproline Role | Benefit |

|---|---|---|

| Poultry | Glycine synthesis | Improved growth performance |

| Ruminants | Energy metabolism | Enhanced nutritional efficiency |

| Neonates | Supports development | Critical for early growth stages |

Material Science Applications

3.1 Biomimetic Polymers

Hydroxyproline has been utilized in developing biomimetic and biodegradable polymers due to its ability to stabilize collagen-like structures. These polymers have applications in drug delivery systems and tissue engineering .

Case Study: Polyproline Dendrimers

Research on polyproline dendrimers incorporating hydroxyproline has shown promising results in enhancing cellular uptake and translocation in kidney cells. This suggests potential uses in targeted drug delivery systems .

Table 3: Properties of Hydroxyproline-Based Polymers

| Polymer Type | Application Area | Key Property |

|---|---|---|

| Polyproline dendrimers | Drug delivery | Enhanced cell translocation |

| Hydroxyproline-derived scaffolds | Tissue engineering | Biocompatibility |

作用机制

羟脯氨酸主要通过其在胶原蛋白稳定性中的作用发挥作用。胶原蛋白中脯氨酸残基的羟基化通过形成氢键来增加胶原蛋白三螺旋的稳定性。这种稳定性对于结缔组织的结构完整性至关重要。 脯氨酰羟化酶催化羟基化反应,该反应需要分子氧、亚铁和抗坏血酸作为辅因子 .

类似化合物:

脯氨酸: 羟脯氨酸的前体,区别在于是否具有羟基。

羟赖氨酸: 胶原蛋白中另一种羟基化氨基酸,在稳定胶原蛋白结构中发挥类似作用。

赖氨酸: 羟赖氨酸的前体,区别在于是否具有羟基.

羟脯氨酸的独特性: 羟脯氨酸通过氢键稳定胶原蛋白三螺旋的能力是独一无二的。 脯氨酸或赖氨酸不具有这种特性,这使得羟脯氨酸对于胶原蛋白的结构完整性至关重要 .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Proline

- Structural Relationship : Hydroxyproline is a hydroxylated derivative of proline, with a hydroxyl group (-OH) added to the gamma carbon (C4) . This modification occurs enzymatically via prolyl hydroxylase in the endoplasmic reticulum.

- Functional Differences: Collagen Stability: Hydroxyproline’s hydroxyl group forms hydrogen bonds with water and neighboring collagen strands, enhancing structural rigidity. Metabolic Pathways: Proline is catabolized to glutamate, while hydroxyproline is metabolized to pyruvate and glyoxylate . Biological Roles: Hydroxyproline is collagen-specific, whereas proline is ubiquitous in proteins. In aging mouse livers, hydroxyproline levels increase significantly (log2 fold change >1 in males), unlike proline .

Glycine

- Structural Contrast: Glycine (C₂H₅NO₂) is the smallest amino acid, enabling tight packing in collagen’s triple helix. Unlike hydroxyproline, it lacks a cyclic structure or hydroxyl group.

- Functional Synergy :

- Collagen Composition : Glycine constitutes ~33% of collagen residues, forming the helix’s core, while hydroxyproline stabilizes the structure .

- Biochemical Detection : Near-infrared spectroscopy (NIRS) models for ligament analysis show hydroxyproline and glycine contribute similarly to collagen’s CH-group absorption spectra .

Galactosyl Hydroxylysine (GHL)

- Structural and Functional Context : GHL is a post-translationally modified hydroxylysine residue in collagen, glycosylated with galactose.

- Comparative Utility in Disease Monitoring :

Deoxypyridinoline (DPD)

- Functional Similarity : DPD is a collagen crosslinker excreted during bone resorption.

- Comparative Clinical Use :

Key Research Findings and Data

Table 1: Hydroxyproline Levels in Disease Models

Table 2: Biochemical Markers in Collagen-Related Diseases

| Marker | Sensitivity in Paget’s Disease | Clinical Utility | Reference |

|---|---|---|---|

| Hydroxyproline | High | Gold standard for collagen turnover | |

| GHL | Moderate | Cost-effective screening | |

| DPD | High | Bone-specific resorption |

Mechanistic and Clinical Implications

- Fibrosis and Cancer : Hydroxyproline accumulation in liver fibrosis (e.g., 330% increase in TAA models ) and pancreatic cancer (via EGLN/HIF1A pathway ) underscores its role in extracellular matrix dysregulation.

- Wound Healing : Higher hydroxyproline in treated wounds (e.g., 891 μM/mg in MACF + O₂ ) correlates with collagen deposition and epithelialization.

- Aging : Sex-specific hydroxyproline increases in aging mice suggest hormonal influences on collagen metabolism .

生物活性

Hydroxyproline, a non-proteinogenic amino acid derived from proline, plays a significant role in various biological processes, particularly in the stabilization of collagen structure and in cellular responses to hypoxia. This article explores the biological activity of hydroxyproline, focusing on its metabolic pathways, physiological roles, and implications in health and disease.

1. Metabolism of Hydroxyproline

Hydroxyproline is primarily synthesized through the post-translational modification of proline residues in collagen by prolyl hydroxylase enzymes. This modification is crucial for collagen stability and function. The metabolism of hydroxyproline involves its conversion to other metabolites via various enzymatic pathways:

- Enzymatic Pathways : Hydroxyproline is catabolized in the liver and kidneys into glycine and other metabolites. Key enzymes involved include proline dehydrogenase and delta-1-pyrroline-5-carboxylate dehydrogenase, which facilitate its conversion to pyruvate and glucose .

Table 1: Enzymatic Pathways of Hydroxyproline Metabolism

| Enzyme | Function |

|---|---|

| Proline Dehydrogenase (PRODH) | Converts proline to delta-1-pyrroline-5-carboxylate |

| Delta-1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) | Converts delta-1-pyrroline-5-carboxylate to proline |

| Hydroxyproline Oxidase | Converts hydroxyproline to glyoxylate |

2. Physiological Roles

Hydroxyproline is integral to collagen stability, influencing tissue integrity and repair mechanisms. Its hydroxylation contributes to the formation of stable triple helical structures in collagen fibers, which are essential for mechanical strength in connective tissues.

Hypoxia Response : Hydroxyproline plays a critical role in cellular responses to low oxygen levels (hypoxia). The hydroxylation of prolyl residues on hypoxia-inducible factor (HIF) proteins regulates their stability and activity. Under normoxic conditions, hydroxylated HIF is targeted for degradation, while hypoxia prevents this process, allowing HIF to activate genes involved in erythropoiesis and angiogenesis .

A. Hydroxyproline in Disease States

Research indicates elevated levels of hydroxyproline in various pathological conditions:

- Marfan Syndrome : Increased hydroxyproline excretion has been documented in patients with Marfan syndrome, suggesting a potential biomarker for connective tissue disorders .

- Gingivitis : A study found higher salivary hydroxyproline levels in children with gingivitis compared to healthy controls, indicating its potential role as a marker for periodontal disease .

B. Therapeutic Potential

The modulation of hydroxyproline metabolism presents therapeutic opportunities:

- Cancer Therapy : Inhibitors targeting HIF prolyl hydroxylases are being explored as potential treatments for cancer by stabilizing HIF and promoting apoptosis in tumor cells .

- Nutritional Supplementation : Hydroxyproline supplementation has shown promise in enhancing growth performance in livestock and may have implications for human nutrition, particularly in protein synthesis and metabolic health .

Case Study 1: Hydroxyproline Levels in Marfan Syndrome

A clinical study involving eight subjects (including three with Marfan syndrome) monitored urinary hydroxyproline excretion over several weeks. Results indicated that dietary interventions did not significantly alter hydroxyproline levels, suggesting that metabolic regulation may be impaired in this condition .

Case Study 2: Salivary Hydroxyproline and Gingivitis

In a controlled study comparing salivary hydroxyproline levels among children with gingivitis versus healthy peers, findings revealed significantly higher concentrations in the diseased group, supporting the hypothesis that hydroxyproline may serve as a biomarker for gingival inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。